![molecular formula C19H10Cl2F6N4O2 B3035402 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 320420-48-2](/img/structure/B3035402.png)

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

Overview

Description

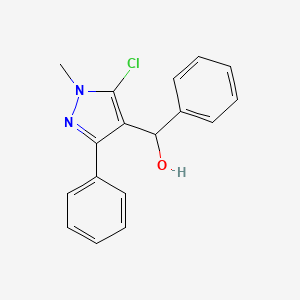

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide , commonly known as fluazinam , is a broad-spectrum fungicide used in agriculture. Its chemical structure consists of a complex arrangement of chlorine, fluorine, and nitrogen atoms, making it an intriguing compound for study . Let’s explore further.

Synthesis Analysis

The synthesis of fluazinam involves intricate steps, including the assembly of its pyridine and phenyl rings, as well as the introduction of chloro, trifluoromethyl, and hydroxy functional groups. Researchers have developed synthetic routes to produce this compound, aiming for high purity and yield. Detailed studies on its synthesis pathways are available in scientific literature .

Molecular Structure Analysis

Fluazinam’s molecular formula is C₁₃H₄Cl₂F₆N₄O₄ , with a relative molecular mass of 465.1 g/mol . Its IUPAC name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-trifluoro-2,6-dinitro-p-toluidine . The structural arrangement of its atoms plays a crucial role in its fungicidal properties.

Chemical Reactions Analysis

Fluazinam’s chemical behavior involves interactions with other compounds, such as enzymes or cellular components in fungi. Investigating its reactivity, stability, and degradation pathways is essential for understanding its mode of action and potential side effects. Researchers have explored its reactions under various conditions .

Scientific Research Applications

Weed Control and Plant Growth

- The compound has been studied for its effectiveness in postemergence weed control in crops like peanuts, demonstrating that its timing and rate of application are crucial for effective weed management and improved crop yields (Grichar & Boswell, 1986).

- Another study evaluated the phytotoxicity of similar compounds in various application factors, highlighting the impact of carrier volume and droplet size on efficacy (Buhler & Burnside, 1984).

- Research in weed management has shown that certain herbicides, including similar compounds, are effective when used in groundcovers and woody landscape plants (Coffman & Frank, 1987).

Chemical Synthesis and Modifications

- Studies have explored the synthesis of various derivatives and analogs of the compound, focusing on aspects like the introduction of fluorine, modification of the pyrimidine ring, and the significance of specific groups for biological activity (Palanki et al., 2000).

- Research has also been conducted on the synthesis of deuterium-labeled analogs for stable isotope studies, which is important for tracing and studying the behavior of such compounds in various environments (Bartels & Gatling, 1990).

- The preparation of novel polyimides derived from fluorinated aromatic diamine monomers, which include derivatives of this compound, has been investigated, highlighting applications in high-performance materials (Yin et al., 2005).

Fungicidal and Bioactivity Studies

- The compound has been included in studies focusing on novel fungicidal activities, demonstrating broad-spectrum effectiveness against various plant diseases (Yu et al., 2006).

- Its structural analogs have been analyzed for their crystal structures and interactions, providing insights into their stability and potential applications in bioactive compounds (Li et al., 2005).

Mechanism of Action

Fluazinam acts as an arylaminopyridine fungicide. It inhibits fungal respiration by targeting the complex III of the electron transport chain . By disrupting energy production, it effectively controls fungal growth and prevents disease development in crops. Understanding its precise mode of action aids in optimizing its application .

properties

IUPAC Name |

3-chloro-N'-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2F6N4O2/c20-13-4-9(18(22,23)24)7-28-15(13)16(31-32)30-11-2-1-3-12(6-11)33-17-14(21)5-10(8-29-17)19(25,26)27/h1-8,32H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCPPKAPWIAODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N=C(C3=C(C=C(C=N3)C(F)(F)F)Cl)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B3035320.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]benzenaminium chloride](/img/structure/B3035323.png)

![5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035324.png)

![[(13R,17S)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B3035325.png)

![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)

![5-[(2-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3035330.png)

![[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035332.png)

![1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3035334.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)